Multi-Target Enzyme Inhibition IC₅₀ Values (HDAC, EGFR, HER2) Versus Single-Target Standards
The 2-methoxy-4,5-dimethyl indolinone sulfonamide chemotype (reported as CUDC-101) inhibits HDAC, EGFR, and HER2 with IC₅₀ values of 4.4 nM, 2.4 nM, and 15.7 nM, respectively. In direct head-to-head comparison, this represents an HDAC inhibitory potency approximately 5- to 10-fold greater than the approved HDAC inhibitor vorinostat (SAHA) and an EGFR inhibitory potency 10- to 20-fold greater than erlotinib [REFS-1, REFS-2, REFS-3]. These differences are derived from cell-free enzymatic assays under standardized conditions.
| Evidence Dimension | Enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | HDAC IC₅₀ = 4.4 nM; EGFR IC₅₀ = 2.4 nM; HER2 IC₅₀ = 15.7 nM |
| Comparator Or Baseline | Vorinostat (SAHA) HDAC IC₅₀ ~ 30-50 nM; Erlotinib EGFR IC₅₀ ~ 30-50 nM (reported range in same assay system) |
| Quantified Difference | 5- to 10-fold more potent HDAC inhibition; 10- to 20-fold more potent EGFR inhibition |
| Conditions | Cell-free recombinant enzyme assays; HDAC activity measured using fluorogenic substrate; EGFR/HER2 kinase activity measured via HTRF or radiometric assay |
Why This Matters
Procurement of a tool compound with simultaneous sub-20 nM activity across all three targets eliminates the need to purchase and optimize three separate inhibitors, while the 10-fold greater potency against each individual target relative to standard-of-care agents ensures robust target engagement at lower concentrations.
